molecular formula C14H14N4 B13799277 2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 573931-73-4

2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B13799277
CAS No.: 573931-73-4
M. Wt: 238.29 g/mol
InChI Key: JBJZQZNVEOLSRX-UHFFFAOYSA-N
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Description

2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes a pyridine ring fused with a cyclopentane ring, along with an amino group and a nitrile group, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst . Microwave irradiation has also been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The choice of catalysts and solvents may vary based on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

573931-73-4

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H14N4/c1-18-7-3-6-12(18)13-9-4-2-5-11(9)17-14(16)10(13)8-15/h3,6-7H,2,4-5H2,1H3,(H2,16,17)

InChI Key

JBJZQZNVEOLSRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=C(C(=NC3=C2CCC3)N)C#N

Origin of Product

United States

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